molecular formula C11H23N3 B8613967 4-(3,4-Dimethyl-1-piperazinyl)piperidine

4-(3,4-Dimethyl-1-piperazinyl)piperidine

Cat. No.: B8613967
M. Wt: 197.32 g/mol
InChI Key: XNPDABLSLJPFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethyl-1-piperazinyl)piperidine is a bicyclic amine compound featuring a piperidine core substituted with a 3,4-dimethylpiperazine moiety. This structural motif combines the conformational flexibility of piperidine with the hydrogen-bonding and steric properties imparted by the dimethylated piperazine ring. The compound’s dual-ring system allows for versatile interactions with biological targets, making it a valuable scaffold for drug discovery.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1,2-dimethyl-4-piperidin-4-ylpiperazine

InChI

InChI=1S/C11H23N3/c1-10-9-14(8-7-13(10)2)11-3-5-12-6-4-11/h10-12H,3-9H2,1-2H3

InChI Key

XNPDABLSLJPFQS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 4-(3,4-Dimethyl-1-piperazinyl)piperidine lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Structural Features Key Differences Biological Relevance Source
This compound Piperidine + 3,4-dimethylpiperazine Reference compound; dimethyl groups enhance steric bulk and modulate basicity. Potential CNS modulation (inferred from analogs) N/A
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Piperazine + piperidine with 2-methoxyphenyl substitution Aromatic methoxy group introduces π-π stacking potential. Antipsychotic or receptor-binding applications
AT-076 (Des-3R,4R-dimethyl analogue) Piperidine derivative lacking 3,4-dimethyl groups Reduced steric hindrance compared to dimethyl analogs. Opioid pan antagonist with nanomolar affinity
(±)-Erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine Natural piperidine with unsaturated fatty acyl chain Hydrophobic side chain enables membrane interaction. Isolated from Piper nigrum; potential bioactive alkaloid
4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine Piperidine with heterocyclic alkoxy and carbonyl groups Heterocyclic moieties diversify binding interactions. Histamine H3 antagonists for Alzheimer’s treatment

Key Observations :

  • Substituent Impact: The 3,4-dimethyl groups in the target compound likely enhance receptor selectivity compared to non-methylated analogs like AT-076 .
  • Natural vs. Synthetic : Natural piperidines (e.g., from Piper nigrum) often feature complex acyl chains, while synthetic derivatives prioritize modular substituents for target-specific optimization .

Critical Analysis :

  • Reductive Amination : Widely used for piperidine-piperazine hybrids (e.g., ), offering scalability.
  • Borane Reduction : Effective for converting amides to amines but requires careful handling .

Implications for this compound :

  • The dimethyl groups may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies (e.g., opioid or H3 antagonism) .

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